5-Methylfurfuryl alcohol

Biomass conversion Biofuel precursors Catalyst-free synthesis

5-Methylfurfuryl alcohol (5-MFA), also designated as 5-methyl-2-furanmethanol (CAS 3857-25-8, molecular formula C₆H₈O₂, molecular weight 112.13 g/mol), is a heteroaromatic primary alcohol belonging to the substituted furfuryl alcohol class. This compound is characterized by a furan ring bearing a hydroxymethyl group at the 2-position and a methyl substituent at the 5-position, exhibiting a density of 1.0769 g/mL, a boiling point of 80°C at 15 mmHg (or 178.5±25.0°C at 760 mmHg), a refractive index range of 1.4835–1.4855, and a flash point of 61.8°C.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 3857-25-8
Cat. No. B021186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfurfuryl alcohol
CAS3857-25-8
Synonyms(5-Methyl-furan-2-yl)-methanol;  2-Hydroxymethyl-5-methyl-furan;  5-Methyl-2-furyl)methanol;  5-Methylfurfuryl Alcohol; 
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CO
InChIInChI=1S/C6H8O2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3
InChIKeyVOZFDEJGHQWZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylfurfuryl alcohol (CAS 3857-25-8): Structural and Physicochemical Baseline for Procurement Evaluation


5-Methylfurfuryl alcohol (5-MFA), also designated as 5-methyl-2-furanmethanol (CAS 3857-25-8, molecular formula C₆H₈O₂, molecular weight 112.13 g/mol), is a heteroaromatic primary alcohol belonging to the substituted furfuryl alcohol class . This compound is characterized by a furan ring bearing a hydroxymethyl group at the 2-position and a methyl substituent at the 5-position, exhibiting a density of 1.0769 g/mL, a boiling point of 80°C at 15 mmHg (or 178.5±25.0°C at 760 mmHg), a refractive index range of 1.4835–1.4855, and a flash point of 61.8°C . 5-MFA occurs naturally as a volatile constituent in Nicotiana tabacum and various plant essential oils, and it is formally recognized as a food flavoring agent with FEMA number 4544 and JECFA number 2099 [1][2].

Why Furfuryl Alcohol, 5-Methylfurfural, or HMF Cannot Substitute for 5-Methylfurfuryl Alcohol in Critical Applications


Generic substitution within the furanic alcohol class is precluded by distinct structure–property–performance relationships that govern each compound's behavior in specific chemical and biological systems. Unlike furfuryl alcohol (CAS 98-00-0), which lacks the 5-methyl substituent, 5-MFA exhibits markedly different oxidative stability and reactivity profiles; for example, 5-MFA serves as a direct precursor to 2,5-dimethylfuran (DMF) via hydrodeoxygenation, a pathway not accessible from unsubstituted furfuryl alcohol [1]. In flavor and fragrance applications, 5-MFA possesses an independent FEMA GRAS designation (FEMA 4544) and a distinct sweet caramel-like aroma profile that differs from the odor characteristics of furfuryl alcohol or 5-methylfurfural, making regulatory and sensory substitution invalid [2]. Furthermore, in model wine aging systems, 5-MFA demonstrates unique kinetic behavior: its ethyl ether forms rapidly and both compounds decompose quickly, whereas the analogous furfuryl alcohol/ether system exhibits comparatively slower interconversion and decomposition [3]. These divergent structure–reactivity relationships preclude simple one-to-one replacement without altering product performance, regulatory status, or process outcomes.

Quantitative Differentiation Evidence: 5-Methylfurfuryl alcohol vs. Closest Analogs


Synthesis of Bis(5-methylfuran-2-yl)methane (BMFM): Catalyst-Free Self-Condensation Advantage Over Furfuryl Alcohol

5-Methylfurfuryl alcohol (5-MFA) undergoes catalyst-free self-condensation to yield bis(5-methylfuran-2-yl)methane (BMFM), a high-energy-density diesel fuel precursor. This reactivity is not exhibited by unsubstituted furfuryl alcohol under the same conditions [1]. In a follow-up optimization study, employing 5-MFA in place of formalin with heterogeneous SO₃H–SiO₂ catalyst increased BMFM yield from 70% (using homogeneous HCl with formalin) to 91% [2].

Biomass conversion Biofuel precursors Catalyst-free synthesis

Kinetic Stability in Barrel-Aged Wine: Direct Degradation Rate Comparison with Furfuryl Alcohol

In model wine hydrolytic studies, 5-methylfurfuryl alcohol (5-MFA) exhibits distinctly different kinetic behavior compared to furfuryl alcohol. 5-MFA rapidly forms 5-methylfurfuryl ethyl ether, and both the alcohol and the ether decompose quickly under wine aging conditions. In contrast, the formation of furfuryl ethyl ether from furfuryl alcohol and the subsequent decomposition of both species proceed relatively slowly [1].

Wine chemistry Flavor stability Aging kinetics

Regulatory and Sensory Differentiation: Independent FEMA GRAS Status vs. Furfuryl Alcohol and 5-Methylfurfural

5-Methylfurfuryl alcohol (5-MFA) holds an independent FEMA GRAS designation (FEMA No. 4544) with a characterized sweet caramel-like aroma [1]. In contrast, furfuryl alcohol possesses a different FEMA number and odor profile (burnt, bitter), while 5-methylfurfural (FEMA No. 2702) is an aldehyde with distinct regulatory and sensory attributes [2][3].

Food additives Flavor regulation Sensory science

Vapor-Phase Catalytic Oxidation Reactivity: Rank-Order Comparison with Furfuryl Alcohol and 2-Methylfuran

In vapor-phase catalytic oxidation studies over a vanadium–molybdenum–phosphorus catalyst, the relative reactivity of furan compounds follows the rank order: furfuryl alcohol > 2-methylfuran > 5-methylfurfural [1]. While 5-methylfurfuryl alcohol is not directly included in the published series, its structural relationship to 5-methylfurfural (the aldehyde analog) provides a class-level inference that 5-MFA oxidation behavior will differ from that of furfuryl alcohol due to the presence of the 5-methyl substituent and the alcohol functional group.

Heterogeneous catalysis Oxidation chemistry Furan reactivity

Hydrodeoxygenation Pathway Specificity: 5-MFA as Exclusive Precursor to 2,5-Dimethylfuran (DMF)

Hydrodeoxygenation of oxygenated furanics on Ru/C catalysts reveals pathway specificity: (5-methyl-2-furyl)methanol (5-MFA) and 5-methylfurfural preferentially undergo hydrodeoxygenation at oxygen-containing side groups to form 2,5-dimethylfuran (DMF), followed by either ring opening or ring saturation [1]. This pathway is not accessible from unsubstituted furfuryl alcohol, which lacks the 5-methyl substituent required for DMF formation [2]. 5-MFA thus serves as a direct, biomass-derived precursor to DMF—a high-energy-density renewable fuel candidate.

Biofuels Hydrodeoxygenation Renewable chemicals

Natural Occurrence and Concentration: 5-MFA as Minor Tobacco Volatile vs. Furfural

5-Methylfurfuryl alcohol occurs naturally in Nicotiana tabacum as a volatile constituent, but at much lower concentrations than the more abundant aldehyde furfural [1]. This natural occurrence profile positions 5-MFA as a minor but characteristic component of the tobacco volatile matrix.

Natural products Tobacco chemistry Flavor precursor

Priority Application Scenarios for 5-Methylfurfuryl alcohol (CAS 3857-25-8) Based on Quantitative Evidence


Catalytic Synthesis of High-Energy-Density Biofuel Precursor BMFM

Procure 5-MFA for the catalyst-free synthesis of bis(5-methylfuran-2-yl)methane (BMFM), a diesel fuel precursor. When employing 5-MFA with a heterogeneous SO₃H–SiO₂ catalyst, BMFM yield reaches 91%, compared to 70% using formalin with homogeneous HCl—a 21-percentage-point improvement that directly reduces per-unit production costs [1][2]. Unsubstituted furfuryl alcohol cannot undergo this self-condensation pathway.

Hydrodeoxygenation to 2,5-Dimethylfuran (DMF) for Renewable Fuels

Utilize 5-MFA as the direct biomass-derived precursor for 2,5-dimethylfuran (DMF), a high-energy-density renewable fuel candidate. On Ru/C catalysts, 5-MFA undergoes preferential hydrodeoxygenation at oxygen-containing side groups to form DMF, followed by ring opening or saturation [1]. This pathway is exclusive to 5-methyl-substituted furanics and is not accessible from unsubstituted furfuryl alcohol, making 5-MFA the required starting material for DMF-targeted synthesis.

Food and Beverage Flavor Formulations Requiring FEMA 4544 Compliance

Specify 5-MFA in flavor formulations where an independently registered FEMA GRAS substance (FEMA No. 4544) with a sweet caramel-like aroma is required [1]. Regulatory substitution with furfuryl alcohol (FEMA No. 2491) or 5-methylfurfural (FEMA No. 2702) would constitute a formulation change requiring separate regulatory review and would alter the sensory profile of the finished product [2].

Tobacco Flavor Stabilization via Glucoside Derivatization

In tobacco flavor applications, 5-MFA is prone to volatilization and flavor loss. The patent literature describes the synthesis of 5-methylfurfuryl alcohol-β-D-glucoside to address this issue, reducing miscellaneous gas and improving volatilization characteristics [1]. This derivatization strategy is specific to 5-MFA and would not apply identically to other furfuryl alcohol analogs.

Technical Documentation Hub

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